molecular formula C16H20N4O4 B3137359 N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide CAS No. 439084-06-7

N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide

Cat. No. B3137359
CAS RN: 439084-06-7
M. Wt: 332.35 g/mol
InChI Key: MYLUDEMWIBXIKB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetamide group and a 1,2,4-triazine ring. The presence of the 3,4-dimethoxybenzyl group suggests that it might have some interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazine ring and the attachment of the 3,4-dimethoxybenzyl and acetamide groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The 1,2,4-triazine ring, in particular, would add a level of complexity to the molecule’s structure .


Physical And Chemical Properties Analysis

Some general properties can be predicted based on the compound’s structure. For example, it is likely to have a relatively high molecular weight and may have certain solubility properties based on the presence of the acetamide group and the 1,2,4-triazine ring .

Scientific Research Applications

Solubilizing Protective Group for Self-Assembled Monolayers (SAMs)

The 3,4-dimethoxybenzyl group serves as a protective moiety for thiolates in the formation of self-assembled monolayers (SAMs) of aromatic thiolates. SAMs find applications in various fields, including surface functionalization, biosensors, and molecular electronics. However, the low solubility of thiol precursors often hampers their SAM formation. The 3,4-dimethoxybenzyl group enhances precursor solubility and stability. During SAM formation, this protective group is cleaved off, especially at elevated temperatures (around 60 °C) and in the presence of protons (e.g., trifluoroacetic acid). The resulting SAMs exhibit the same quality and structure as those formed from unprotected thiols .

Antioxidant and Antibacterial Properties

While not extensively studied, derivatives of 3,4-dimethoxybenzyl compounds have shown potential antioxidant and antibacterial activities. For instance, novel amides synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid exhibited these properties. Further research could explore their applications in pharmaceuticals or natural product-based therapies .

Fuel for Microbial Fuel Cells (MFCs)

3,4-Dimethoxybenzyl alcohol, a related compound, can be used as a fuel in microbial fuel cells (MFCs) to generate power. MFCs harness microbial metabolism to produce electricity, and 3,4-dimethoxybenzyl alcohol contributes to this process .

Synthesis of Cyclotriveratrylene (CTV)

Veratrole alcohol, derived from 3,4-dimethoxybenzyl compounds, serves as a raw material for the synthesis of cyclotriveratrylene (CTV). CTV is a cyclic host molecule used in host-guest chemistry, supramolecular assemblies, and molecular recognition studies .

Safety and Hazards

Without specific studies or literature on this compound, it’s difficult to provide detailed information on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its chemical properties, and any potential biological activity. This could involve in vitro studies, in vivo studies, and computational modeling .

properties

IUPAC Name

N-[1-[3-[(3,4-dimethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-9(17-10(2)21)15-16(22)18-14(19-20-15)8-11-5-6-12(23-3)13(7-11)24-4/h5-7,9H,8H2,1-4H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLUDEMWIBXIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(NC1=O)CC2=CC(=C(C=C2)OC)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Analogously to Example 7A, 20.0 g (86.7 mmol) of 2-(3,4-dimethoxyphenyl)ethanamidine hydrochloride (Example 5A) are reacted with 5.21 g (104 mmol) of hydrazine hydrate and 24.3 g (130 mmol) of ethyl 3-(acetylamino)-2-oxobutanoate (Example 6A) to give N-{1-[3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]ethyl}acetamide.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Analogously to Example 10A, 979 mg (4.00 mmol) of 2-(3-ethoxy-4-methoxyphenyl)ethanamidine hydrochloride are reacted with 200 mg (4.00 mmol) of hydrazine hydrate and 1.12 g (6.00 mmol) of ethyl 3-(acetylamino)-2-oxobutanoate to give N-{1-[3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]ethyl}acetamide.
Name
2-(3-ethoxy-4-methoxyphenyl)ethanamidine hydrochloride
Quantity
979 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide
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N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide
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N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide
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N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide
Reactant of Route 5
N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide
Reactant of Route 6
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N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide

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